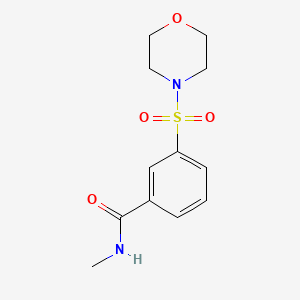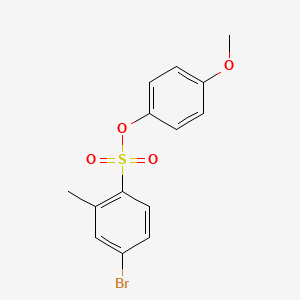
N-methyl-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
"N-methyl-3-(4-morpholinylsulfonyl)benzamide" belongs to a class of compounds that have been widely studied for their diverse chemical and physical properties. Its structure typically involves a benzamide linked to a morpholinone ring, often characterized by its complex intermolecular interactions.
Synthesis Analysis
- The synthesis of related benzamides often involves multi-step chemical processes, including the formation of morpholinone rings and subsequent linkage to benzamide systems. For instance, the synthesis of benzamide molecules like those in the title compound by Pang et al. (2006) involves intramolecular hydrogen bonding to stabilize the structure (Pang et al., 2006).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized by the presence of morpholinone rings, often in specific conformations like twist-boat, and linked to benzene rings. The structure is further stabilized through hydrogen bonding, as described in the study by Pang et al. (2006) (Pang et al., 2006).
Chemical Reactions and Properties
- The chemical properties of N-methyl-3-(4-morpholinylsulfonyl)benzamide derivatives are varied. They can participate in various chemical reactions, including Michael type addition reactions, as seen in the study by Nematollahi and Esmaili (2010), where electrochemical synthesis was explored (Nematollahi & Esmaili, 2010).
Physical Properties Analysis
- The physical properties of these compounds, such as crystalline structure and stability, are often influenced by intermolecular interactions. For example, in the study by Etsè et al. (2019), the crystal structure of a related compound is stabilized by various hydrogen bonds and oxygen-π stacking interactions (Etsè et al., 2019).
Chemical Properties Analysis
- Chemically, these compounds can exhibit diverse behaviors depending on their specific molecular structure and the presence of functional groups. The study by FazilathBasha et al. (2021) reveals insights into the reactivity nature of a similar molecule, including its local reactivity descriptors and natural bond orbitals (FazilathBasha et al., 2021).
Propiedades
IUPAC Name |
N-methyl-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-12(15)10-3-2-4-11(9-10)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHWHRLEZFVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4841511.png)
![ethyl 2-{cyclopropyl[3-(trifluoromethyl)benzoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4841525.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4841527.png)
![methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4841535.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4841540.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B4841544.png)
![4-(2-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4841545.png)
![4-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4841552.png)
![methyl 5-ethyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841562.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4841574.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4841581.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4841601.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4841605.png)